This compound falls under the category of heterocyclic compounds, specifically those containing both sulfur and nitrogen within their structure. Its classification as a carboxylate derivative indicates that it possesses a carboxylic acid functional group that has been esterified with tert-butyl alcohol.
The synthesis of tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can be achieved through several methods, primarily involving multi-step organic reactions.
The detailed synthetic route can be complex and may involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can be described as follows:
Techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can participate in various chemical reactions:
These reactions are significant for further derivatization of the compound for various applications in medicinal chemistry.
The physical and chemical properties of tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate include:
These properties are essential for determining the compound's suitability for various applications, including drug formulation.
Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has several potential applications:
Table 1: Key Molecular Properties of Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 365996-87-8 | [3] [5] |
Molecular Formula | C₁₂H₁₇N₃O₄S | [3] [8] |
Molecular Weight | 299.35 g/mol | [3] [8] |
Purity Specification | ≥98% (HPLC) | [5] |
Boiling Point | 481.2°C | [8] |
Density | 1.33 g/cm³ | [8] |
Pyrrolopyrimidines exhibit diverse bioactivity profiles, including kinase inhibition (e.g., EGFR, JAK), carbonic anhydrase modulation, and antiviral effects. The scaffold’s physicochemical properties—such as moderate logP values (~2.15 for the subject compound) and polar surface area (~97.8 Ų)—enable favorable membrane permeability while maintaining aqueous solubility [6] [8]. This balance is critical for oral bioavailability in drug candidates. Notably, FDA-approved pyrrolopyrimidine-based drugs like tofacitinib (JAK inhibitor) and pemetrexed (antifolate) validate the scaffold’s therapeutic relevance [6].
The tert-butyl carboxylate (Boc) serves dual roles:
Pyrrolopyrimidine research originated with natural product isolations in the mid-20th century, including nucleoside antibiotics like sangivamycin and tubercidin from Streptomyces species [6]. These early compounds featured unsubstituted pyrrolo[2,3-d]pyrimidine cores and exhibited antitumor activity but faced clinical limitations due to toxicity. The 1970s witnessed synthetic breakthroughs via Gould-Jacobs cyclizations, enabling non-nucleoside derivatives [6].
Table 2: Evolution of Pyrrolopyrimidine-Based Therapeutics
Generation | Key Compounds | Structural Features | Therapeutic Application |
---|---|---|---|
First (1970s) | Sangivamycin | Unsubstituted core; ribose conjugate | Antitumor antibiotic (discontinued) |
Second (2000s) | Tofacitinib, Ruxolitinib | C7-cyclopentyl; C2-aminopyrrole | JAK inhibitors (FDA-approved) |
Third (2010s+) | Ribociclib, AZD5363 | C2-sulfonyl; Boc-protected N7; halogenated | CDK4/6 and Akt inhibitors |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: